3-(Piperazin-1-yl)propan-1-amine is an organic molecule containing a primary amine and a piperazine ring. These functional groups are commonly used as building blocks in organic synthesis PubChem, CID 118746: . Researchers might utilize 3-(Piperazin-1-yl)propan-1-amine as a starting material or intermediate in the synthesis of more complex molecules with desired properties.
Piperazine is a common scaffold found in many drugs NCBI, PMC3901170: . The presence of the piperazine ring in 3-(Piperazin-1-yl)propan-1-amine suggests potential applications in medicinal chemistry research. Researchers might investigate if this molecule or its derivatives possess any biological activity relevant to disease treatment.
Primary amines and piperazine rings can be involved in various material properties. 3-(Piperazin-1-yl)propan-1-amine could be explored for its potential use in the development of new materials with specific functionalities, such as polymers or catalysts.
3-(Piperazin-1-yl)propan-1-amine is an organic compound characterized by the presence of a piperazine ring and a primary amine functional group. Its chemical formula is with a molecular weight of approximately 143.23 g/mol. The compound features a three-carbon propyl chain attached to the nitrogen of the piperazine, making it a significant building block in organic synthesis and medicinal chemistry.
3-(Piperazin-1-yl)propan-1-amine exhibits significant biological activity, particularly as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT). This mechanism enhances neurotransmission in the monoaminergic system, which is crucial for mood regulation and cognitive functions. The compound's interactions with neurotransmitter systems suggest potential applications in treating mood disorders and other neurological conditions.
One common method for synthesizing 3-(Piperazin-1-yl)propan-1-amine involves the reaction of piperazine with 3-chloropropylamine under basic conditions:
The compound is utilized primarily in medicinal chemistry as an intermediate for synthesizing more complex molecules. Its structural features make it a candidate for developing pharmaceuticals aimed at treating various neurological disorders due to its interaction with neurotransmitter systems . Additionally, it may have applications in materials science for creating polymers or catalysts.
Research indicates that 3-(Piperazin-1-yl)propan-1-amine interacts significantly with various enzymes and proteins involved in neurotransmitter transport and metabolism. These interactions can influence gene expression and cellular signaling pathways, contributing to its biological effects . Studies have shown its potential as a scaffold for developing new therapeutic agents targeting bacterial infections .
Several compounds share structural similarities with 3-(Piperazin-1-yl)propan-1-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
N,N-Bis(3-aminopropyl)propane-1,3-diamine | 4963-47-7 | 0.82 |
2-(4-Methylpiperazin-1-yl)ethanamine | 934-98-5 | 0.76 |
N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine | 877-96-3 | 0.75 |
3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) | 5261-23-4 | 0.71 |
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride | 1883347-27-0 | 0.81 |